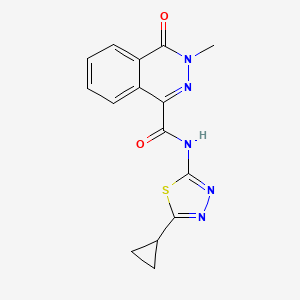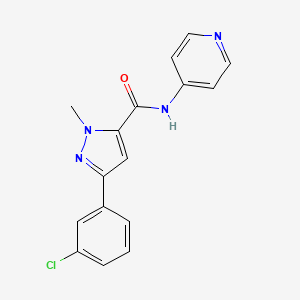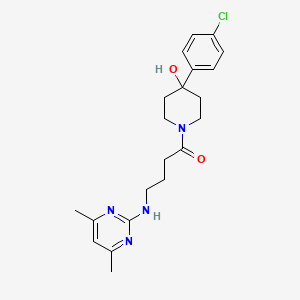![molecular formula C22H23N3O6 B10985094 N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B10985094.png)
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-3-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANAMIDE is a complex organic compound that features a benzodioxin ring, a methoxyphenyl group, and an imidazolidinyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-3-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Attachment of the Methoxyphenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.
Formation of the Imidazolidinyl Moiety: This can be synthesized through the reaction of an appropriate amine with a carbonyl compound, followed by cyclization.
Final Coupling: The final step involves coupling the benzodioxin and imidazolidinyl intermediates through amide bond formation using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like HPLC.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions might target the imidazolidinyl moiety, converting it to a more reduced form.
Substitution: The benzodioxin ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the benzodioxin ring.
科学研究应用
Chemistry
Catalysis: Compounds with benzodioxin structures are often studied as catalysts in organic reactions.
Materials Science: These compounds can be used in the development of new materials with unique electronic properties.
Biology
Drug Development: The imidazolidinyl moiety is a common feature in many pharmaceutical compounds, making this compound a potential candidate for drug development.
Biological Probes: The compound can be used as a probe to study various biological processes.
Medicine
Diagnostics: Use in diagnostic assays due to its specific binding properties.
Industry
Polymer Science: Use in the synthesis of polymers with specific properties.
Electronics: Application in the development of organic electronic devices.
作用机制
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-3-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANAMIDE would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The benzodioxin ring could interact with hydrophobic pockets, while the imidazolidinyl moiety might form hydrogen bonds with amino acid residues.
相似化合物的比较
Similar Compounds
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-3-[1-(4-HYDROXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLMETHYL)-3-[1-(4-METHOXYPHENYL)-2,5-DIOXO-4-PYRROLIDINYL]PROPANAMIDE: Similar structure but with a pyrrolidinyl moiety instead of an imidazolidinyl moiety.
Uniqueness
The unique combination of the benzodioxin ring, methoxyphenyl group, and imidazolidinyl moiety gives this compound distinct chemical and biological properties, making it a valuable subject of study in various fields.
属性
分子式 |
C22H23N3O6 |
|---|---|
分子量 |
425.4 g/mol |
IUPAC 名称 |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanamide |
InChI |
InChI=1S/C22H23N3O6/c1-29-15-8-6-14(7-9-15)25-21(27)17(24-22(25)28)10-11-20(26)23-12-16-13-30-18-4-2-3-5-19(18)31-16/h2-9,16-17H,10-13H2,1H3,(H,23,26)(H,24,28) |
InChI 键 |
INSQRGXVHOWCFX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)NCC3COC4=CC=CC=C4O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide](/img/structure/B10985011.png)
![3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B10985019.png)
![N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10985031.png)

![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B10985036.png)

![2-({4-[2-(4-fluorophenoxy)ethyl]piperazin-1-yl}methyl)-6-(furan-2-yl)pyridazin-3(2H)-one](/img/structure/B10985048.png)


![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B10985065.png)
![ethyl 4-methyl-2-{[(2-methyl-1H-benzimidazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B10985074.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B10985075.png)
![1-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B10985084.png)

